molecular formula C21H25NO2 B3220289 9,9-Dibutyl-2-nitro-9H-fluorene CAS No. 1194952-33-4

9,9-Dibutyl-2-nitro-9H-fluorene

Cat. No.: B3220289
CAS No.: 1194952-33-4
M. Wt: 323.4 g/mol
InChI Key: VCPWFFATCCGJFR-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) and its Derivatives as Core Scaffolds in Organic Electronic Materials

Fluorene (C₁₃H₁₀) and its derivatives are characterized by a tricyclic aromatic system that provides a rigid and planar backbone. This structural feature facilitates π-electron delocalization, which is crucial for efficient charge transport. nih.gov Consequently, fluorene-based materials exhibit excellent photoelectric properties and thermal stability, making them highly sought after for use in organic electronic devices. ontosight.ai

One of the key advantages of the fluorene scaffold is the versatility of its C9 position. Substitution at this position, typically with two alkyl chains, serves several critical purposes. It enhances the solubility of the compounds in common organic solvents, which is essential for solution-based processing of devices. Furthermore, the bulky substituents at the C9 position prevent the close packing of the fluorene units, a phenomenon known as π-π stacking or aggregation, which can otherwise lead to a decrease in luminescence efficiency (self-quenching). chemeo.com

The unique properties of fluorene derivatives have led to their widespread application in various organic electronic devices, as detailed in the table below.

Application AreaRole of Fluorene DerivativesKey Properties Utilized
Organic Light-Emitting Diodes (OLEDs) Emitters, Host materialsHigh photoluminescence quantum yield, good charge transport, thermal stability. nih.gov
Organic Photovoltaics (OPVs) Electron donors, Electron acceptorsBroad absorption spectra, good charge mobility, suitable energy levels. nih.gov
Organic Field-Effect Transistors (OFETs) Active channel materialHigh charge carrier mobility, good environmental stability.
Fluorescent Sensors Sensing probesHigh sensitivity of fluorescence to the chemical environment, enabling detection of ions and molecules.
Bioimaging Fluorescent labelsHigh brightness, photostability, and potential for two-photon absorption. researchgate.net

Strategic Role of Nitro Group Functionalization in Modulating Electronic and Optical Properties of Organic Molecules

The introduction of a nitro group (–NO₂) into an organic molecule is a powerful strategy for modifying its electronic and optical properties. The nitro group is one of the strongest electron-withdrawing groups due to the high electronegativity of the nitrogen and oxygen atoms and its resonance-stabilizing ability. ontosight.ai This strong electron-withdrawing nature has profound effects on the host molecule.

When attached to an aromatic system like fluorene, the nitro group significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the frontier molecular orbitals can alter the absorption and emission spectra of the molecule, often leading to a red-shift (a shift to longer wavelengths). researchgate.net

The key effects of nitro-functionalization are summarized below:

PropertyEffect of Nitro GroupRationale
Electron Affinity IncreasesThe electron-withdrawing nature of the nitro group makes the molecule more receptive to accepting electrons.
Ionization Potential IncreasesMore energy is required to remove an electron from the molecule.
Band Gap DecreasesThe energy difference between the HOMO and LUMO levels is reduced, affecting the optical and electronic properties.
Solubility Can be alteredThe polar nitro group can influence the solubility of the molecule in different solvents.
Reactivity ModifiesThe presence of the nitro group can direct the regioselectivity of further chemical reactions on the aromatic ring. researchgate.net

This ability to tune the electronic structure is invaluable in the design of materials for specific applications, such as n-type semiconductors in OFETs and electron-accepting materials in OPVs. researchgate.net

Contextualization of 9,9-Dibutyl-2-nitro-9H-fluorene within Modern Fluorene Chemistry and its Research Imperatives

While extensive research has been conducted on a wide array of fluorene derivatives, specific studies on this compound are not widely reported in the current scientific literature. However, by examining its structural components, we can infer its properties and understand its place within modern fluorene chemistry.

The structure of this compound combines the key features discussed previously: a fluorene core, dibutyl groups at the C9 position, and a nitro group at the C2 position.

9,9-Dibutyl Substitution: The two butyl chains at the C9 position are expected to impart good solubility in organic solvents and prevent intermolecular aggregation, thereby preserving the intrinsic photophysical properties of the molecule in the solid state.

2-Nitro Functionalization: The nitro group at the 2-position will act as a strong electron-withdrawing group, significantly influencing the electronic properties of the fluorene system. This would make the molecule a potential candidate for use as an electron-transport material or as a building block for donor-acceptor type materials.

The research imperative for this compound and related compounds lies in their synthesis and characterization to explore their potential in materials science. Key research questions would include:

The development of efficient synthetic routes to this and similar 9,9-dialkyl-2-nitrofluorene derivatives.

A thorough investigation of its photophysical properties, including absorption, emission, and quantum yield.

The determination of its electrochemical properties, such as HOMO/LUMO energy levels and electron mobility.

An evaluation of its performance in electronic devices like OLEDs and OPVs.

Below is a table of related compounds and their known properties, which can serve as a reference for the expected properties of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features/Applications
2-Nitro-9H-fluorene C₁₃H₉NO₂211.22156-158Parent nitro-fluorene compound.
9,9-Dimethyl-2-nitrofluorene C₁₅H₁₃NO₂239.27103Used as a pharmaceutical intermediate and in OLEDs.
9,9-Dibutyl-9H-fluorene-2-carbonitrile C₂₂H₂₅N303.43-A related compound with an electron-withdrawing cyano group; used in organic light-emitting materials. nih.gov

Overview of Research Directions in Fluorene-Based Optoelectronic Systems

The field of fluorene-based optoelectronic systems is dynamic and continually evolving. Current research is focused on several key areas aimed at improving device performance, stability, and functionality.

One major research direction is the development of new fluorene-based polymers and dendrimers . By incorporating fluorene units into larger macromolecular structures, researchers can achieve enhanced processability and film-forming properties, which are crucial for large-area device fabrication. These materials are being explored for use in flexible and printable electronics.

Another significant area of research is the design of fluorene-based materials for thermally activated delayed fluorescence (TADF) . TADF emitters can, in principle, achieve 100% internal quantum efficiency in OLEDs, and fluorene derivatives are being investigated as both TADF emitters and hosts for TADF dopants.

Furthermore, there is growing interest in the use of fluorene derivatives in perovskite solar cells . They are being employed as hole-transporting materials and for passivating defects at the perovskite surface, leading to improved efficiency and stability of these next-generation solar cells. ontosight.ai

The development of fluorene-based sensors and bio-probes also remains an active area of research. The sensitivity of the fluorescence of these compounds to their local environment is being exploited to create highly selective and sensitive detectors for various analytes, including metal ions, explosives, and biological molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-dibutyl-2-nitrofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22(23)24)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPWFFATCCGJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9,9 Dibutyl 2 Nitro 9h Fluorene and Its Key Precursors

Historical and Contemporary Approaches to the Synthesis of Fluorene (B118485) Core Structures

The fluorene moiety, a tricyclic aromatic hydrocarbon, was first isolated by the French chemist Marcellin Berthelot in 1867 from the distillation of coal tar, which remains an industrial source. researchgate.net Early laboratory syntheses laid the groundwork for accessing this important structural motif.

Contemporary synthetic routes offer greater flexibility and control, allowing for the preparation of a wide array of fluorene derivatives. These methods often involve the cyclization of biphenyl (B1667301) precursors. Key modern strategies include:

Intramolecular Friedel-Crafts Reactions: This approach typically involves the cyclization of 2-methylbiphenyl (B165360) derivatives or related compounds under acidic conditions to form the five-membered ring of the fluorene core.

Palladium-Catalyzed Annulations: Modern cross-coupling chemistry provides powerful tools for fluorene synthesis. For instance, palladium-catalyzed annulations of arynes with functionalized aryl halides can construct the fluorene skeleton. sci-hub.se

Cyclization of Diphenylmethane (B89790) Derivatives: Precursors such as dibromodiphenylmethane (B1621529) can be cyclized via refluxing with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium catalyst to yield the fluorene core. researchgate.net Another approach involves the thermal catalytic cyclization of diphenylmethane itself. researchgate.net

These methods provide access to the basic fluorene structure, which can then be further modified.

Strategies for Regioselective Functionalization of Fluorene at the C-2 and C-7 Positions

The C-2 and C-7 positions of the fluorene ring are the most electronically activated sites for electrophilic aromatic substitution, making them prime targets for functionalization. The introduction of substituents at these positions is crucial for tuning the electronic and photophysical properties of fluorene-based materials.

Electrophilic Halogenation , particularly bromination, is a common and effective strategy. The reaction of fluorene with bromine, often in a solvent like chloroform, can yield 2,7-dibromofluorene. researchgate.net This dibrominated compound is a versatile intermediate, serving as a platform for introducing a wide range of functional groups through cross-coupling reactions.

Aryl-Aryl Cross-Coupling Reactions , such as the Suzuki-Miyaura and Negishi reactions, are extensively used to synthesize 2,7-diaryl substituted fluorenes. sioc-journal.cnresearchgate.net These reactions, catalyzed by palladium or nickel complexes, couple the 2,7-dihalofluorene precursor with various arylboronic acids or organozinc reagents. sioc-journal.cnresearchgate.net This strategy allows for the precise installation of diverse aryl groups, which is fundamental in the development of materials for organic electronics. sioc-journal.cn

Methods for Alkylation at the C-9 Bridgehead Position: Focus on Dibutyl Substitution

The methylene (B1212753) bridge at the C-9 position of fluorene is acidic (pKa ≈ 22.6 in DMSO) and can be readily deprotonated to form a nucleophilic fluorenyl anion. This reactivity is exploited for C-9 alkylation, a critical modification to enhance solubility and prevent the formation of aggregates in fluorene-based polymers and materials. researchgate.net

The conventional method for achieving 9,9-dibutylation involves a two-step SN2 reaction sequence:

Deprotonation of fluorene using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a phase-transfer catalyst like a tetraalkylammonium salt. researchgate.net

Sequential addition of an alkylating agent, such as 1-bromobutane, to the fluorenyl anion.

While effective, this classical approach can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products. nih.gov

More recent, "greener" methodologies have been developed that utilize alcohols as alkylating agents, representing a more atom-economical pathway. researchgate.net One such method involves the use of potassium tert-butoxide (t-BuOK) as a catalyst to promote the alkylation of fluorene with alcohols, offering a simple and efficient route to 9-monoalkylfluorenes. nih.govresearchgate.net Ruthenium-catalyzed reactions have also been reported for the direct sp3 C-H alkylation of fluorene using alcohols under ligand-free conditions. sci-hub.se

Detailed Synthetic Pathways to 9,9-Dibutyl-2-nitro-9H-fluorene

The synthesis of the target compound, this compound, requires a sequence of reactions that first establishes the 9,9-dibutylfluorene core, followed by regioselective nitration.

Preparation of 9,9-Dibutyl-9H-fluorene and its Bromo-Derivatives

The initial step is the synthesis of the key precursor, 9,9-Dibutyl-9H-fluorene . This is typically achieved via the classical alkylation method described previously.

Reaction Reactants Reagents & Conditions Product
DibutylationFluorene, 1-BromobutaneNaOH or KOH, Phase-Transfer Catalyst (e.g., Aliquat 336), Toluene, Reflux9,9-Dibutyl-9H-fluorene

Once the 9,9-dibutylfluorene is obtained, it can be functionalized at the C-2 position. A common strategy involves bromination to create a handle for further reactions or to serve as a precursor itself. The synthesis of 2-Bromo-9,9-dibutyl-9H-fluorene is a key example. Electrophilic bromination of 9,9-dibutylfluorene with a reagent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or CCl4) can introduce bromine at the C-2 and C-7 positions. Controlling the stoichiometry of the brominating agent is crucial to favor the mono-bromo derivative.

Alternatively, a pathway starting from 2-bromofluorene (B47209) can be employed, where alkylation at the C-9 position is performed on the already brominated core.

Reaction Starting Material Reagents & Conditions Product
Bromination9,9-Dibutyl-9H-fluoreneN-Bromosuccinimide (NBS), DMF2-Bromo-9,9-dibutyl-9H-fluorene

Reaction Conditions Optimization and Yield Enhancement Strategies

Optimizing the nitration step is critical for maximizing the yield of the desired this compound and ensuring product purity. Key parameters that can be adjusted include:

Temperature: Nitration is a highly exothermic process. Maintaining a consistently low temperature (e.g., using an ice bath) is crucial to control the reaction rate and improve the selectivity for the mono-nitro product.

Reaction Time: The duration of the reaction must be carefully monitored. Insufficient time will lead to incomplete conversion, while excessive time can increase the formation of dinitro byproducts.

Concentration and Ratio of Reagents: The molar ratio of the nitrating mixture (HNO₃/H₂SO₄) to the fluorene substrate must be precisely controlled. Using a slight excess of the nitrating agent can drive the reaction to completion, but a large excess will favor di-nitration.

Drawing from general principles of reaction optimization, kinetic modeling can be a powerful tool to understand the reaction process and predict optimal conditions. beilstein-journals.org By studying the reaction kinetics, one can determine the ideal combination of temperature, concentration, and time to achieve the highest possible conversion to the target molecule while minimizing undesirable side products. beilstein-journals.org Simple workup procedures and purification by column chromatography or recrystallization are then employed to isolate the final product in high purity.

Isolation and Advanced Purification Techniques for the Target Compound

The isolation and purification of the final product, this compound, from the reaction mixture is a critical step to ensure high purity, which is essential for its potential applications in materials science. The process typically involves a sequence of extraction, washing, and advanced purification techniques such as chromatography and recrystallization. The specific methods are adapted from established procedures for analogous fluorene derivatives.

Following the nitration of the 9,9-dibutyl-9H-fluorene precursor, the reaction mixture is typically cooled to room temperature. The crude product often precipitates out of the reaction solvent, especially if a solvent system like glacial acetic acid is used, as is common in fluorene nitration. orgsyn.org The initial isolation step involves filtering this crude precipitate.

Initial Work-up and Washing:

The collected solid is subjected to a series of washes to remove residual acid and inorganic byproducts. A common procedure involves:

Washing with the reaction solvent: The solid is first washed with a small amount of cold glacial acetic acid to remove soluble impurities. orgsyn.org

Neutralizing wash: Subsequent washing with water is performed until the filtrate is neutral to remove any remaining acid. orgsyn.org

Drying: The washed product is then dried under vacuum to remove residual solvents.

This initial work-up yields a crude product that, while enriched in the desired compound, still contains unreacted starting material and potential isomers (such as the 4-nitro derivative). Therefore, more advanced purification techniques are required.

Advanced Purification Methodologies:

To achieve high purity, one or a combination of the following techniques are employed, based on methods documented for similar fluorene compounds.

Column Chromatography:

Column chromatography is a highly effective method for separating the target compound from isomers and other organic impurities. The choice of stationary and mobile phases is crucial for achieving good separation.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of fluorene derivatives.

Mobile Phase (Eluent): A solvent system of petroleum ether and dichloromethane (B109758) (CH₂Cl₂), typically in a ratio of 30:1, has been successfully used for the chromatographic purification of related dioctylfluorene derivatives. rsc.org For 9,9-disubstituted fluorenes, a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA) at a 20:1 ratio is also reported to be effective. The polarity of the eluent is optimized to ensure the differential migration of the components down the column.

The separation process is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure 2-nitro isomer.

Preparative Thin-Layer Chromatography (PTLC):

For smaller scale purifications or when compounds have very similar retention factors, preparative thin-layer chromatography can be an excellent alternative. This technique allows for a very fine separation of components. The residue from the initial work-up is dissolved in a minimal amount of a suitable solvent, streaked onto a large silica gel plate, and developed using an appropriate eluent system, similar to that used in column chromatography. The band corresponding to the desired product is then scraped off, and the compound is extracted from the silica gel.

Recrystallization:

Recrystallization is a powerful technique for obtaining highly pure crystalline material and is often the final step in the purification process. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For fluorene-based compounds, several solvent systems have proven effective:

Yellow, block-shaped crystals of a related compound, 9,9-dibutyl-9H-fluorene-2-carbonitrile, were successfully obtained by slow evaporation from a mixed solvent of petroleum ether and ethyl acetate. nih.gov

For purifying the precursor 2,7-dibromo-9,9-dioctyl-9H-fluorene, recrystallization from hexane (B92381) yielded colorless crystals. rsc.org

In the classic synthesis of 2-nitrofluorene, recrystallization from glacial acetic acid is used to obtain a purified product with a sharp melting point. orgsyn.org

For this compound, a systematic trial of solvents such as hexane, ethanol, ethyl acetate, or mixtures thereof would be conducted to find the optimal conditions for yielding high-purity crystals.

The table below summarizes the purification techniques applicable to this compound, based on established methods for related compounds.

Table 1: Summary of Advanced Purification Techniques

Purification Technique Stationary Phase / Solvent System Application Notes Reference
Column Chromatography Silica Gel / Petroleum Ether:Dichloromethane (30:1) Effective for separating isomers and impurities from dioctylfluorene derivatives. rsc.org
Silica Gel / Petroleum Ether:Ethyl Acetate (20:1) General method for purifying 9,9-disubstituted fluorenes.
Preparative TLC Silica Gel / Petroleum Ether:Ethyl Acetate Used for high-purity isolation on a smaller scale.
Recrystallization Hexane Used for purifying dialkylfluorene precursors. rsc.org
Glacial Acetic Acid Standard method for purifying simple nitrated fluorenes. orgsyn.org

The final purity of the this compound is typically confirmed through analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with melting point analysis.

Advanced Spectroscopic and Structural Elucidation of 9,9 Dibutyl 2 Nitro 9h Fluorene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 9,9-Dibutyl-2-nitro-9H-fluorene, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the two butyl chains. The electron-withdrawing nitro group at the C-2 position would significantly influence the chemical shifts of the protons on the fluorene (B118485) backbone, causing them to shift downfield. The protons on the butyl groups would appear in the upfield region of the spectrum, with characteristic multiplets corresponding to the -CH₂- and -CH₃ groups. The coupling patterns between adjacent protons would be crucial in assigning the specific resonances to their respective positions in the molecule.

¹³C NMR Characterization of Carbon Skeleton and Functional Group Carbons

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom attached to the nitro group (C-2) would be significantly deshielded and appear at a lower field. The quaternary carbon at the C-9 position, bonded to the two butyl groups, would also have a characteristic chemical shift. The signals for the butyl chain carbons would appear in the aliphatic region of the spectrum.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the most prominent vibrational bands would be associated with the nitro group (NO₂), the aromatic C-H bonds, and the aliphatic C-H bonds of the butyl chains. The symmetric and asymmetric stretching vibrations of the NO₂ group typically appear in the regions of 1560-1490 cm⁻¹ and 1360-1345 cm⁻¹, respectively. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butyl groups would appear just below 3000 cm⁻¹.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence) for Electronic Transitions and Photophysical Behavior

UV-Vis and photoluminescence spectroscopy are used to study the electronic transitions and photophysical properties of a molecule.

Fluorescence Emission Characteristics and Quantum Yield Determination

The fluorescence properties of fluorene derivatives are of significant interest due to their potential in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. The emission characteristics of this compound are dictated by the electronic nature of the fluorene core, modified by the electron-withdrawing nitro (-NO2) group at the C2 position and the aliphatic dibutyl groups at the C9 position.

Fluorene-based molecules often exhibit solvent-dependent photophysical properties, a phenomenon known as solvatochromism. rsc.orgnih.gov For push-pull systems, where an electron-donating group is paired with an electron-withdrawing group across the conjugated framework, a significant shift in the emission maximum to longer wavelengths (a bathochromic or red shift) is typically observed as the polarity of the solvent increases. rsc.org This is due to the stabilization of the more polar excited state in polar solvents. Although this compound lacks a strong donor group, the nitro substituent induces a significant dipole moment, and its interaction with polar solvents can still influence the emission spectra.

The determination of the fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is crucial for characterizing the compound's emissive properties. springernature.com The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net It can be determined using either absolute or relative methods. researchgate.net

The relative method is most common and involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield. nih.govresearchgate.net The selection of the standard is critical; its absorption and emission spectra should be in a similar range to the sample under investigation. researchgate.net For fluorene derivatives emitting in the UV-Vis region, quinine (B1679958) sulfate (B86663) in 0.1 N H₂SO₄ is a frequently used standard. nih.gov The quantum yield is then calculated using the following equation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std)

Where:

Φf is the fluorescence quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

std refers to the standard and sample refers to the compound being tested.

It is noteworthy that the presence of a nitro group on an aromatic system often leads to a decrease in fluorescence quantum yield due to the promotion of non-radiative decay pathways, such as intersystem crossing. Furthermore, the introduction of bulky alkyl groups at the 9-position, like the dibutyl groups in the title compound, serves to increase solubility and prevent intermolecular aggregation, which can otherwise lead to fluorescence quenching. chem-soc.si

Investigation of Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited electronic state. lanl.gov This phenomenon is dependent on the square of the incident light intensity, enabling high spatial resolution in applications like 3D optical data storage, in-vivo imaging, and optical power limiting. lanl.gov

The investigation of the TPA properties of this compound involves measuring its TPA cross-section (δTPA), typically given in units of Göppert-Mayer (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). lanl.gov A large TPA cross-section is a key requirement for practical applications. lanl.gov The TPA properties of fluorene derivatives can be significantly enhanced by creating molecules with a donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structure, which facilitates intramolecular charge transfer upon excitation. rsc.org The nitro group in this compound acts as an acceptor, making it a candidate for TPA activity.

The femtosecond Z-scan technique is a common and reliable method for measuring the TPA cross-section. In a Z-scan experiment, a sample is moved along the z-axis through the focal point of a high-intensity laser beam. The transmitted light intensity is measured as a function of the sample's position. A decrease in transmittance at the focal point (a valley in the "open-aperture" Z-scan trace) indicates the presence of nonlinear absorption, such as TPA. From this data, the nonlinear absorption coefficient (β) can be calculated, which is then used to determine the molecular TPA cross-section. chem-soc.simdpi.com

For comparison, a new fluorene derivative featuring N,N-diethyl-4-vinylaniline branches was found to have a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm GW⁻¹ when measured at 775 nm. chem-soc.si Other studies on fluorene derivatives have reported peak TPA cross-section values as high as 6000 GM. ucf.edu The TPA performance of this compound would be influenced by the strength of its intramolecular charge transfer character, which is determined by the electron-withdrawing nitro group in conjunction with the fluorene π-system. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can also be employed to predict and understand the TPA spectra and cross-sections of such chromophores. lanl.govrsc.org

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides detailed insights into bond lengths, bond angles, molecular conformation, and the intermolecular interactions that govern crystal packing. mdpi.comiaea.org

While the specific crystal structure for this compound is not available in the provided search results, the data for a structurally analogous compound, 9,9-Dibutyl-9H-fluorene-2-carbonitrile, offers a clear illustration of the structural features typical for this class of molecules. nih.govnih.gov The primary difference is the substituent at the C2 position (nitro vs. cyano), both of which are electron-withdrawing groups.

The crystal structure of 9,9-Dibutyl-9H-fluorene-2-carbonitrile reveals that the fluorene ring system is nearly planar. nih.govnih.gov This planarity is a key feature of conjugated fluorene derivatives. The dihedral angle between the two outer benzene (B151609) rings of the fluorene core is reported to be very small, around 2.1°. nih.govnih.gov The two butyl chains at the C9 position are oriented out of the plane of the fluorene system, a conformation that is crucial for preventing the planar aromatic systems from stacking too closely, thereby enhancing solubility in organic solvents. mdpi.com

The packing of molecules in the crystal lattice is determined by a combination of weak intermolecular forces, such as van der Waals interactions and, where applicable, hydrogen bonds or dipole-dipole interactions. A detailed analysis of these interactions can be supported by Hirshfeld surface analysis, which helps to visualize and quantify the different types of intermolecular contacts. mdpi.com

Below is a table summarizing the crystallographic data for the analogous compound, 9,9-Dibutyl-9H-fluorene-2-carbonitrile. nih.gov

Table 1: Crystal Data and Structure Refinement for 9,9-Dibutyl-9H-fluorene-2-carbonitrile

Parameter Value
Chemical Formula C₂₂H₂₅N
Formula Weight 303.43
Crystal System Triclinic
Space Group P-1
a (Å) 9.2810 (19)
b (Å) 9.994 (2)
c (Å) 11.885 (2)
α (°) 100.35 (3)
β (°) 96.73 (3)
γ (°) 117.42 (3)
Volume (ų) 937.0 (3)
Z 2
Temperature (K) 293
R-factor (R1) 0.068
wR2 0.186

Data sourced from Acta Crystallographica Section E. nih.gov

This data provides a blueprint for understanding the solid-state conformation of this compound, which would be expected to exhibit similar planarity of the fluorene core and specific orientations of the butyl and nitro substituents.

Computational and Theoretical Investigations of 9,9 Dibutyl 2 Nitro 9h Fluorene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules.

The butyl chains, however, introduce significant conformational flexibility. These chains can adopt various staggered conformations, leading to a complex potential energy surface with multiple local minima. Computational studies on similar 9,9-disubstituted fluorenes have shown that different conformers can have minute energy differences. researchgate.net This conformational freedom of the alkyl chains can impact the packing of the molecules in the solid state and their solubility in different solvents.

Table 1: Predicted Ground State Geometrical Parameters for 9,9-Dibutyl-2-nitro-9H-fluorene (Illustrative) This table is illustrative and based on typical values for similar structures, as specific experimental data for this exact compound is not readily available.

ParameterPredicted Value
Dihedral Angle (Benzene-Benzene)~2-3°
C9-C(butyl) Bond Length~1.54 Å
C2-N Bond Length~1.47 Å
N-O Bond Length~1.22 Å
O-N-O Bond Angle~124°

The presence of the electron-withdrawing nitro group (-NO2) at the C2 position significantly influences the electronic properties of the fluorene (B118485) system. The nitro group strongly affects the charge distribution across the molecule. nih.gov DFT calculations can map the electrostatic potential (ESP) to visualize regions of positive and negative charge. The nitrogen atom of the nitro group typically carries a partial positive charge, while the oxygen atoms have partial negative charges. nih.gov This charge polarization is a key factor in determining the molecule's reactivity and intermolecular interactions.

Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. For nitro-substituted aromatic compounds, the LUMO is often localized on the nitro group, making it a strong electron acceptor. researchgate.net Introducing nitro groups generally leads to a reduction in the HOMO-LUMO gap. rsc.org

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and based on general trends for nitroaromatic compounds.

PropertyPredicted Value/Description
HOMO EnergyRelatively low due to the nitro group
LUMO EnergySignificantly lowered by the nitro group
HOMO-LUMO GapSmaller compared to unsubstituted fluorene
Dipole MomentIncreased due to the polar nitro group

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful tool for predicting spectroscopic properties like UV-Vis absorption and fluorescence spectra. mdpi.com

TD-DFT calculations can simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comqnl.qa The presence of the nitro group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands of the fluorene core. This is a common effect observed in nitroaromatic compounds. researchgate.net The simulated spectra can be compared with experimental data to assign the observed absorption bands to specific electronic transitions. qnl.qa

Similarly, TD-DFT can be used to model the fluorescence spectrum by calculating the energy of the transition from the first excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which can also be estimated from these calculations.

In molecules like this compound, which contain an electron-donating fluorene system and an electron-withdrawing nitro group, intramolecular charge transfer (ICT) is a key process upon photoexcitation. mdpi.com TD-DFT can predict and characterize these ICT states. mdpi.com Upon absorption of light, an electron is promoted from the HOMO, which is typically distributed over the fluorene ring, to the LUMO, which is largely localized on the nitro group. researchgate.net This results in a significant change in the dipole moment between the ground and excited states. The efficiency of this charge transfer process is a critical factor in the potential application of such molecules in optoelectronic devices. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT and TD-DFT are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. MD simulations can provide insights into the dynamic behavior of this compound, such as the conformational changes of the butyl chains and the intermolecular interactions in the condensed phase.

To perform an MD simulation, a force field is required that accurately describes the potential energy of the system as a function of the atomic coordinates. For novel molecules like this compound, a specific force field may need to be developed. The Automated Topology Builder (ATB) is a tool that can facilitate the development of such force fields for molecular dynamics simulations. uq.edu.au Once a force field is established, MD simulations can be used to study properties like diffusion, viscosity, and the formation of aggregates, providing a more complete picture of the material's behavior.

Mechanistic Studies of Chemical Transformations and Stability of 9,9 Dibutyl 2 Nitro 9h Fluorene

Reaction Pathways of the Nitro Group: Reduction, Substitution, and Further Functionalization

The nitro group (-NO₂) on the fluorene (B118485) ring is the primary site for chemical transformation. Its electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack and reduction.

Reduction: The most common reaction pathway for the nitro group is its reduction to an amino group (-NH₂), which yields 9,9-Dibutyl-2-amino-9H-fluorene. This transformation is a cornerstone in the synthesis of functional materials, as the resulting amine is a versatile precursor for a wide array of further functionalizations, including amidation and imine formation. The reduction can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂/HCl), sodium borohydride (B1222165) (NaBH₄) with a catalyst, or catalytic hydrogenation (H₂/Pd-C).

The presence of the dibutyl groups at the C-9 position does not directly participate in the electronic mechanism of the nitro group reduction. However, these bulky alkyl chains significantly enhance the solubility of the molecule in organic solvents, which can facilitate more homogeneous reaction conditions compared to the less soluble parent compound, 2-nitrofluorene.

Substitution and Further Functionalization: While the nitro group itself can be a target for nucleophilic aromatic substitution under specific, often harsh, conditions, it is more commonly the amine product that undergoes further functionalization. The resulting 9,9-Dibutyl-2-amino-9H-fluorene serves as a key building block for more complex molecules, including those used in organic electronics. The amino group can be diazotized and subsequently replaced with a variety of other functional groups (Sandmeyer reaction) or used in cross-coupling reactions to build larger conjugated systems.

Thermal Stability and Formation of Degradation Products (e.g., Fluorenone Derivatives)

The thermal stability of 9,9-Dibutyl-2-nitro-9H-fluorene is crucial for its processing and for the operational stability of any device it is incorporated into. The parent compound, 2-nitrofluorene, is known to decompose upon heating, emitting toxic fumes of nitrogen oxides. nih.gov

A primary thermal degradation pathway for many fluorene derivatives is the oxidation of the C-9 position to form the corresponding fluorenone. This is a significant issue as fluorenones introduce undesirable, deep-energy traps in organic electronic materials. However, in this compound, the presence of the two butyl groups at the C-9 position effectively blocks this degradation pathway. Since there are no benzylic protons at the C-9 position, the molecule cannot be easily oxidized to a ketone at this site. This substitution is a key strategy used to enhance the thermal and morphological stability of fluorene-based materials.

Despite the stability at C-9, high temperatures can still lead to the degradation of the nitro group or cleavage of the butyl chains. Studies on other fluorenone-based materials have shown thermal stability with 5% mass loss occurring in the range of 271–395 °C. researchgate.net It is expected that this compound would exhibit high thermal stability, with decomposition likely initiated at the nitro-functionalized ring at very high temperatures. A potential degradation product under oxidative conditions at elevated temperatures is 2-nitro-9,9-dibutyl-fluorenone, although the stability of the C-9 position makes this less probable than degradation pathways involving the nitro group. A more likely ketone degradation product would be 2-Nitro-9-fluorenone, which has a melting point of 222-223 °C, but its formation would require the cleavage of the butyl groups. sigmaaldrich.com

Compound/Material Class Reported Thermal Stability (Td5) Key Degradation Product Reference
2-NitrofluoreneDecomposes upon heatingNitrogen Oxides nih.gov
Fluorenone-based materials271–395 °C- researchgate.net
2-Nitro-9-fluorenoneMelting Point: 222-223 °C- sigmaaldrich.com

This table presents data for related compounds to infer the thermal behavior of this compound.

Intermolecular Interactions and Aggregation Behavior in Solution and Solid State

The aggregation behavior of fluorene derivatives is critical to the performance of thin-film devices, as it directly influences charge transport and emissive properties. The bulky 9,9-dibutyl groups play a crucial role in controlling these interactions. Their primary function is to disrupt the close packing of the fluorene backbones. This steric hindrance prevents the formation of aggregates and excimers, which are often associated with quenching of luminescence and lower device efficiency.

In the solid state, this disruption of packing leads to a more amorphous (less crystalline) morphology. While high crystallinity can be beneficial for charge transport in some cases, for emissive materials, an amorphous state is often preferred to prevent aggregation-caused quenching. The nitro group, being polar, introduces dipole-dipole interactions that can influence molecular packing. ontosight.ai The interplay between the steric hindrance from the butyl chains and the polar interactions from the nitro group will determine the final solid-state morphology.

Studies on the closely related compound 9,9-Dibutyl-9H-fluorene-2-carbonitrile have shown that the fluorene fragment is essentially planar. ontosight.ai It is expected that this compound would adopt a similar planar conformation of the aromatic core, with the butyl chains projecting out of this plane, sterically shielding the core from close contact with neighboring molecules.

Derivatization and Structure Property Relationships Spr of 9,9 Dibutyl 2 Nitro 9h Fluorene Analogues

Systematic Modification of the Nitro Group and its Impact on Electronic and Optical Properties

The nitro group (-NO2) is a powerful electron-withdrawing group (EWG) that significantly influences the electronic structure of the fluorene (B118485) core. Its presence induces a bathochromic (red) shift in the optical absorption spectrum, moving it from the UV to the visible region. mdpi.comrsc.org This is a direct consequence of the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, thereby reducing the HOMO-LUMO energy gap.

Systematic modification involves replacing the nitro group with other EWGs of varying strengths, such as cyano (-CN), trifluoromethyl (-CF3), or carbonyl derivatives. rsc.org Research has shown that the electron-withdrawing strength of the -NO2 group is among the highest, leading to substantial shifts in reduction potentials. rsc.org For instance, while nitrile and carbonyl substituents can shift the reduction potentials of polycyclic aromatic hydrocarbons by 0.2 to 0.7 V, nitro groups can induce shifts exceeding 1 V. rsc.org

However, a significant drawback of the nitro group is its tendency to quench fluorescence. rsc.org Photoexcited nitroaromatic compounds are known to undergo highly efficient intersystem crossing (ISC) to the triplet state, which deactivates non-radiatively. rsc.org Studies on quadrupolar fluorene derivatives have demonstrated this effect; molecules with -CO2Me and -CN groups are highly fluorescent, whereas the analogue decorated with -NO2 groups sees its fluorescence quantum yield drop dramatically. rsc.org Therefore, while the nitro group is effective for tuning absorption properties, its replacement is often a key strategy in designing fluorescent materials. Theoretical studies have explored replacing the toxic cyano-group precursors often used in synthesis with non-toxic electron-pulling units like -CF3, -SO3H, and -NO2 to create more environmentally friendly organic solar cell materials. tees.ac.uk

The table below summarizes the effect of different electron-withdrawing groups on the photophysical properties of fluorene derivatives.

Electron-Withdrawing Group (EWG)Typical Effect on AbsorptionTypical Effect on FluorescenceReference
Nitro (-NO2)Strong red-shiftSignificant quenching rsc.org
Cyano (-CN)Moderate red-shiftHigh quantum yield rsc.org
Ester (-CO2Me)Moderate red-shiftHigh quantum yield rsc.org
Trifluoromethyl (-CF3)Moderate red-shiftVariable rsc.org

Influence of Alkyl Substituents at C-9 on Solubility, Processability, and Solid-State Organization

The substituents at the C-9 position of the fluorene ring are crucial for rendering the typically rigid and planar aromatic system soluble in common organic solvents, a prerequisite for solution-based processing of optoelectronic devices. The introduction of two alkyl chains, such as the butyl groups in 9,9-Dibutyl-2-nitro-9H-fluorene, disrupts intermolecular π-π stacking, preventing aggregation and enhancing solubility. elsevierpure.comresearchgate.net

The length and branching of these alkyl chains have a profound impact on material properties.

Solubility and Processability : Longer or branched alkyl chains generally lead to higher solubility. This allows for the formation of high-quality thin films via techniques like spin-coating, which is essential for fabricating devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. mdpi.com

Solid-State Organization : The nature of the C-9 substituent dictates how the molecules pack in the solid state. A study comparing fluorene derivatives with alkyl versus alkoxy side chains found that alkyl chains led to significantly lower melting temperatures and broader liquid crystalline phase ranges. tandfonline.com This was attributed to the reduced anisotropy and the preferred out-of-plane conformation of alkyl-substituted derivatives, which alters the intermolecular interactions. tandfonline.com The choice of substituents at C-9 can thus be used to tune the material's morphology from amorphous to crystalline.

The table below illustrates the general trends observed when modifying the C-9 alkyl substituents.

C-9 SubstituentEffect on SolubilityEffect on Melting PointResulting MorphologyReference
Short linear alkyl (e.g., methyl)LowerHigherMore Crystalline rsc.org
Long linear alkyl (e.g., octyl)HigherLowerLess Crystalline/Amorphous tandfonline.com
Branched alkylHighestLowestAmorphous researchgate.net

Elucidation of "Push-Pull" Electronic Effects in Related Chromophores

The "push-pull" or donor-π-acceptor (D-π-A) architecture is a cornerstone of modern chromophore design. mdpi.com In this setup, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected through a π-conjugated spacer. mdpi.comnih.gov This arrangement creates a strong intramolecular charge transfer (ICT) character in the excited state. nih.govresearchgate.net In the case of this compound, the electron-rich fluorene core can be considered part of the π-system, while the nitro group acts as the acceptor. To create a more potent push-pull system, a formal donor group (like an amino or alkoxy group) is often introduced at the C-7 position.

The key features of push-pull chromophores include:

Broad Absorption Bands : The ICT transition results in a broad, low-energy absorption band that is highly sensitive to the solvent polarity (solvatochromism). nih.govresearchgate.net

Large Stokes Shifts : These molecules often exhibit large differences between their absorption and emission maxima (Stokes shifts), which is beneficial for applications in fluorescence imaging to minimize self-absorption. researchgate.netnih.gov

Tunable Energy Levels : By varying the strength of the donor and acceptor groups, the HOMO and LUMO energy levels can be precisely tuned, allowing for the optimization of charge injection and transport in electronic devices. researchgate.netnih.gov

Research into D-π-A fluorenes has explored a wide range of donors and acceptors. For example, by varying the electron-donating group from aliphatic or aromatic amines and the electron-withdrawing group from aldehydes to benzothiadiazole, researchers have created a library of dyes with properties ranging from significant solvatochromism to emission in the near-infrared. researchgate.netnih.gov

Rational Design of Novel Fluorene-Based Scaffolds for Tuned Photophysical Characteristics

The rational design of new materials leverages the fundamental structure-property relationships discussed in the previous sections. By understanding how each component of the molecule—the C-9 substituents, the π-core, and the electronic nature of substituents on the aromatic rings—affects the final properties, novel fluorene-based scaffolds can be designed with precisely tailored characteristics. nih.govmdpi.com

The design process often involves:

Tuning the π-Core : The fluorene core can be extended or modified with other aromatic units to alter the extent of π-conjugation. This directly impacts the absorption and emission wavelengths. mdpi.com

Optimizing Donor-Acceptor Strength : Based on the desired energy levels and ICT characteristics, appropriate donor and acceptor groups are selected. For example, to achieve emission in the near-infrared, very strong donors are paired with strong acceptors like poly(nitro)fluorenes. nih.govnih.gov

Controlling Solubility and Morphology : Alkyl chains at the C-9 position are chosen to ensure good solubility and processability while also influencing the solid-state packing, which affects charge mobility and luminescence efficiency in the solid state. researchgate.netmdpi.com

This approach has led to the development of fluorene-based materials for a wide array of applications, including two-photon fluorescence microscopy, where properties like high photostability and a large two-photon absorption cross-section are critical. elsevierpure.comresearchgate.net The versatility of the fluorene molecule, with its many active positions for functionalization, makes it an ideal platform for the rational design of advanced functional materials. elsevierpure.comresearchgate.net

Applications and Functional Roles of 9,9 Dibutyl 2 Nitro 9h Fluorene in Advanced Materials Science

Utilization as a Building Block in Organic Semiconductors and Conductive Polymers

The fluorene (B118485) unit is a well-established building block for organic semiconductors due to its rigid, planar structure and high thermal and photochemical stability. The introduction of long alkyl chains, such as the butyl groups in 9,9-Dibutyl-2-nitro-9H-fluorene, is a common strategy to improve the solubility and processability of these materials without compromising their electronic performance. Good solubility is essential for fabricating large-area, uniform thin films via solution-based techniques like spin-coating, which is crucial for manufacturing flexible electronic devices.

The electron-withdrawing nitro group (-NO2) makes this compound a strong electron acceptor. This property is fundamental in the design of "push-pull" architectures in conductive polymers. In such systems, the nitrofluorene unit can be polymerized with electron-donating monomers. This alternating arrangement of donor and acceptor units along the polymer chain lowers the material's bandgap, enabling it to absorb light at longer wavelengths and facilitating charge separation and transport. These properties are the basis for their use in a range of optoelectronic devices. For instance, polymers incorporating nitrofluorene acceptors have been investigated for their ability to form charge-transfer complexes, which are essential for sensitizing the photoconductivity of semiconducting polymers. researchgate.net

Integration into Light-Emitting Materials and Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

In the realm of light-emitting materials, fluorene-based compounds are prized for their high charge-carrier mobility and efficient blue electroluminescence. acs.org While the core application of this compound is often as an electron-accepting or transporting material, its derivatives can be integrated into OLEDs in several ways.

Fluorene-based polymers are frequently used as the emissive layer in Polymer Light-Emitting Diodes (PLEDs), a type of OLED. acs.org By incorporating an electron-accepting unit like nitrofluorene into the polymer backbone, the emission color can be tuned, and the charge balance within the device can be improved. Efficient OLEDs rely on the balanced injection and transport of both holes and electrons to ensure they recombine effectively in the emissive layer to produce light. The electron-accepting nature of the nitrofluorene moiety can enhance electron injection and transport, potentially leading to more efficient devices. Current time information in Bangalore, IN.

Furthermore, fluorene derivatives are extensively used as host materials in phosphorescent OLEDs (PHOLEDs) or as hole-transporting materials (HTMs). ucf.edu Although the nitro-substituted variant is primarily an electron acceptor, the fundamental fluorene structure is versatile. By creating copolymers or blends, the electron-transporting properties of the nitrofluorene unit can be combined with hole-transporting materials to optimize device performance.

Role in Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The unique electronic properties of this compound make it a highly relevant component for solar energy conversion technologies, particularly in OPVs and DSSCs. Its function is primarily dictated by its strong electron-accepting character.

Electron Acceptor Components (e.g., Non-Fullerene Acceptors)

For many years, fullerene derivatives were the standard electron acceptors in OPVs. However, they suffer from drawbacks such as weak light absorption in the visible spectrum, limited tunability of energy levels, and high manufacturing costs. nih.gov This has driven extensive research into non-fullerene acceptors (NFAs), a class of materials where fluorene-based compounds have emerged as promising candidates. nih.govwikipedia.org

The this compound unit is an archetypal building block for NFAs. Its strong electron-withdrawing nitro group helps to establish a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is essential for efficient electron transfer from a donor polymer in the active layer of a solar cell. nih.gov Theoretical and experimental studies on similar fluorene-based NFAs have shown that they can lead to higher charge separation rates, lower recombination rates, and larger open-circuit voltages compared to traditional fullerene acceptors. nih.gov The design of NFAs often involves an acceptor-donor-acceptor (A-D-A) structure, where a central electron-rich core is flanked by strong electron-accepting end groups. nih.gov The nitrofluorene moiety can serve as a powerful electron-accepting component in such molecular designs.

Hole Transporting Materials

While the nitro-substituted fluorene is primarily an electron acceptor, the broader family of 9,9-dialkylfluorene derivatives is widely used in the development of hole-transporting materials (HTMs). ucf.edunih.gov HTMs are a critical component in perovskite solar cells and some OLEDs, responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the electrode.

Potential in Chemosensor Development and Molecular Probes

The development of fluorescent chemosensors and molecular probes is a significant area of research for detecting specific ions and molecules in biological and environmental systems. nih.govchem-soc.si These sensors typically operate via a "push-pull" mechanism, where an electron-donating part of the molecule is connected to an electron-accepting part through a π-conjugated bridge. researchgate.net The presence of a target analyte interacts with the sensor, modulating the charge transfer character and resulting in a detectable change in its fluorescence or color.

The this compound framework is an excellent electron-accepting component for such push-pull dyes. researchgate.net Its strong electron-withdrawing nitro group can be paired with various electron-donating recognition sites designed to bind selectively with specific analytes. For instance, a sensor for metal cations could incorporate a crown ether or a dipicolylamine group as the donor and recognition site, linked to the nitrofluorene acceptor. Upon binding the metal ion, the electronic properties of the donor are altered, which in turn changes the intramolecular charge transfer (ICT) and leads to a measurable optical response. The inherent fluorescence of the fluorene core provides the signaling mechanism, making its derivatives promising candidates for developing highly sensitive and selective fluorescent probes. researchgate.net

Exploration in Two-Photon Absorbing Materials for Photonics

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require one photon of higher energy. nih.gov This phenomenon is the basis for several advanced technologies, including two-photon fluorescence microscopy for deep-tissue imaging, 3D microfabrication, and optical power limiting.

The design of molecules with high TPA cross-sections often relies on creating centrosymmetric or asymmetric "push-pull" systems. Fluorene derivatives have been extensively studied for this purpose. nih.gov Research has shown that combining an electron-donating group (like a diphenylamine) with an electron-withdrawing group (like a nitro group) across the fluorene π-system can lead to materials with very large TPA cross-sections.

A study on a fluorene derivative featuring a nitro-containing substituent reported a high 2PA cross-section of 1300 GM (Goeppert-Mayer units). This high value highlights the effectiveness of the nitro group in enhancing TPA properties. The this compound structure, with its potent nitro acceptor group, represents a key building block for creating such advanced photonic materials. The dibutyl chains ensure solubility and processability, allowing these chromophores to be incorporated into various matrices for practical applications.

Interactive Data Table: Properties of Fluorene-Based Materials

The table below summarizes key properties and performance metrics of various fluorene derivatives in different applications, as discussed in the research literature.

Compound TypeApplicationKey Finding/ParameterReference
Fluorene-based HTM (2M-DDF)OLEDMax. Luminous Efficiency (CE): 4.78 cd/A ucf.edu
Fluorene-based NFA (FENIDT)Organic Solar CellShows higher charge separation and lower recombination rate than PC61BM. nih.gov
SFX-based HTM (mp-SFX-2PA)Perovskite Solar CellPower Conversion Efficiency (PCE): up to 16.8% nih.gov
Fluoren-9-ylidene DyeDye-Sensitized Solar CellPower Conversion Efficiency (η): up to 4.73%
Nitro-containing Fluorene (Derivative 3)Two-Photon Absorption2PA Cross Section (δ): 1300 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹
Bifluorenylidene-fluorene HTM (sp-35)Perovskite Solar CellPower Conversion Efficiency (PCE): 21.59% rsc.org

Future Research Directions and Emerging Opportunities for 9,9 Dibutyl 2 Nitro 9h Fluorene

Integration with Nanomaterials and Hybrid Organic-Inorganic Systems

The adaptable nature of the fluorene (B118485) scaffold makes 9,9-Dibutyl-2-nitro-9H-fluorene an excellent candidate for integration with a variety of nanomaterials. Future research will likely focus on creating novel hybrid systems where the fluorene derivative is combined with nanoparticles, quantum dots, or carbon nanotubes. These hybrid materials could exhibit synergistic properties, leading to enhanced performance in applications such as organic photovoltaics and light-emitting diodes. researchgate.netrsc.org The fluorene moiety can act as a charge-transporting or light-emitting component, while the nanomaterial can provide enhanced charge separation, transport, or stability. rsc.org

Furthermore, the development of hybrid organic-inorganic systems incorporating this compound is a promising avenue. These materials, which could be synthesized through sol-gel processes or by direct chemical bonding, may offer improved thermal and mechanical stability compared to purely organic materials. tue.nl The nitro group's electron-accepting nature could be exploited to create charge-transfer complexes with inorganic components, leading to new functionalities for sensors and electronic devices.

Development of Advanced Spectroscopic Techniques for In-Situ Analysis of Material Performance

To fully understand and optimize the performance of materials based on this compound, the development of advanced in-situ spectroscopic techniques is crucial. datanose.nl Future research will likely involve the application of time-resolved fluorescence and absorption spectroscopy to probe the excited-state dynamics and charge-transfer processes within devices in real-time. rsc.orgresearchgate.net This will provide invaluable insights into degradation mechanisms and efficiency limitations.

Techniques such as two-photon absorption spectroscopy can also be employed to characterize the nonlinear optical properties of this fluorene derivative, which is essential for applications in bio-imaging and photodynamic therapy. ucf.eduresearchgate.net The ability to monitor changes in the material's spectroscopic signature under operational conditions will enable a more rational design of next-generation devices with improved stability and performance.

Computational Design and High-Throughput Screening of Next-Generation Fluorene Derivatives

Computational chemistry and high-throughput screening are set to revolutionize the discovery of new fluorene-based materials. worldscientific.comnih.gov Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic and optical properties of novel this compound derivatives with modified substituents. worldscientific.commdpi.com This in-silico approach allows for the rapid screening of a vast chemical space to identify candidates with optimized properties for specific applications, such as tailored emission colors or improved charge transport characteristics. mdpi.comacs.org

High-throughput screening methodologies, which enable the rapid synthesis and characterization of large libraries of compounds, will be instrumental in validating the predictions from computational models. perkinelmer.combiorxiv.orgnih.gov This synergistic approach of computational design and experimental validation will accelerate the development of next-generation fluorene derivatives with superior performance.

Sustainable Synthesis and Green Chemistry Approaches for Production

As the demand for functional organic materials grows, so does the need for sustainable and environmentally friendly production methods. technologypublisher.comresearchgate.netsibran.ru Future research will focus on developing green chemistry approaches for the synthesis of this compound and its derivatives. sruc.ac.uk This includes the use of less hazardous reagents and solvents, catalyst recycling, and processes that minimize waste generation. researchgate.netresearchgate.net

For instance, exploring biocatalytic methods for nitration could offer a more selective and environmentally benign alternative to traditional nitrating agents. technologypublisher.com Additionally, developing synthetic routes that utilize renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, will be a key research focus. researchgate.netrsc.orggoogle.com The adoption of these green chemistry principles will not only reduce the environmental impact of production but also potentially lower manufacturing costs. sruc.ac.uk

Exploration in Stimuli-Responsive Materials and Smart Systems

The inherent responsiveness of the fluorene scaffold to external stimuli opens up exciting possibilities for the use of this compound in the development of "smart" materials and systems. researchgate.net The nitro group, being an electron-withdrawing moiety, can influence the electronic properties of the fluorene core, making it sensitive to changes in its environment. ontosight.ai

Future research will explore the development of sensors based on this compound for the detection of various analytes, including ions and nitroaromatic compounds. nih.govacs.orgnih.govrsc.org The fluorescence of the fluorene unit can be modulated by the binding of a target analyte, providing a clear "turn-on" or "turn-off" signal. rsc.orgacs.org Furthermore, the incorporation of this compound into polymers or gels could lead to materials that change their optical or mechanical properties in response to stimuli such as light, temperature, or pH, paving the way for applications in areas like drug delivery and soft robotics.

Q & A

Q. What are the optimal synthetic routes for preparing 9,9-Dibutyl-2-nitro-9H-fluorene with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated fluorene derivatives. A common approach includes:

Alkylation : Reacting 2-nitrofluorene with butyl halides under inert atmosphere (e.g., nitrogen) to introduce butyl groups at the 9,9-positions. Temperature control (60–80°C) and catalysts like KOH or NaH are critical for regioselectivity .

Purification : Recrystallization using mixed solvents (e.g., petroleum ether/ethyl acetate) to isolate high-purity crystals. Slow solvent evaporation at room temperature minimizes impurities .
Key parameters: Reaction time (12–24 hrs), stoichiometric ratios (1:2.2 for nitrofluorene:butyl halide), and inert conditions to prevent oxidation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Single-crystal XRD is essential for confirming molecular geometry and bond lengths. For example, the dihedral angle between aromatic rings in fluorene derivatives can be resolved with SHELX refinement tools .
  • Photoelectron Spectroscopy (XPS/UPS) : Used to analyze electronic properties (e.g., valence band structure) and nitro-group interactions with the fluorene core .
  • GC-MS : Validates molecular weight and detects side products (e.g., incomplete alkylation) .
  • NMR : 1^1H and 13^13C NMR (in CDCl3_3) identify substituent positions and confirm butyl chain integration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) and experimental data resolve electronic structure contradictions in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using software like Gaussian or ORCA. Compare calculated bond lengths (e.g., C–C in the fluorene core) with XRD data to validate models .
  • Electron Density Analysis : Use tools like SHELXL to refine experimental charge density maps, resolving discrepancies in nitro-group orientation or butyl chain disorder .
  • Bandgap Calculation : Align DFT-predicted HOMO-LUMO gaps with UV-Vis or cyclic voltammetry data to assess conjugation effects .

Q. What strategies address aggregation-induced emission quenching in fluorene derivatives for OLED applications?

  • Methodological Answer :
  • Side-Chain Engineering : Introduce bulky substituents (e.g., branched alkyl chains) to sterically hinder π-π stacking. For example, dioctylfluorene derivatives show reduced aggregation in thin films .
  • Doping with LiF : Improves charge injection and reduces excimer formation. Characterize interfaces using XPS to monitor LiF-induced electronic modifications .
  • Thermal Annealing : Post-deposition annealing (150–200°C) enhances crystallinity while maintaining emission efficiency. Monitor phase transitions via differential scanning calorimetry (DSC) .

Q. How do steric effects from butyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Parameter Quantification : Calculate Tolman cone angles or use XRD-derived torsion angles to assess steric hindrance. Larger dihedral angles (e.g., >60°) correlate with reduced catalytic activity .
  • Palladium-Catalyzed Couplings : Optimize ligand systems (e.g., SPhos or Xantphos) to accommodate bulky substituents. Monitor reaction progress via 19^19F NMR for fluorine-tagged intermediates .
  • Kinetic Studies : Compare reaction rates with unsubstituted fluorene analogs to isolate steric vs. electronic effects .

Key Challenges and Future Directions

  • Synthetic Reproducibility : Variations in alkylation efficiency due to trace moisture require strict inert conditions .
  • Computational Limits : Large fluorene derivatives challenge DFT accuracy; hybrid QM/MM methods are recommended .
  • Application Gaps : Limited data on nitro-group redox behavior in OLEDs warrants further electrochemistry studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.